4,4-Difluorotetrahydrofuran-3-carboxylic acid

Description

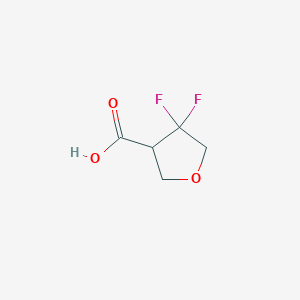

4,4-Difluorotetrahydrofuran-3-carboxylic acid is a fluorinated derivative of tetrahydrofuran featuring a carboxylic acid group at position 3 and two fluorine atoms at the 4,4-positions.

Properties

IUPAC Name |

4,4-difluorooxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O3/c6-5(7)2-10-1-3(5)4(8)9/h3H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDMXYSVAOMJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorotetrahydrofuran-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with tetrahydrofuran (THF) as the starting material.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve the use of carbon dioxide (CO2) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other derivatives.

Substitution: The fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Scientific Research Applications

DFTHCA has a wide range of applications across various scientific disciplines:

Organic Synthesis

- Building Block for Heterocycles : DFTHCA serves as an intermediate in synthesizing heterocyclic compounds, which are essential in drug development due to their biological activities.

- Reagent in Chemical Reactions : It can participate in nucleophilic acyl substitution reactions, making it valuable in organic synthesis.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that DFTHCA derivatives exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This potential makes it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that DFTHCA may induce apoptosis in cancer cells, indicating its potential as an anticancer agent. Further investigations are needed to explore its mechanisms of action and efficacy in vivo.

Biochemical Research

- Enzyme Mechanisms : DFTHCA is utilized as a substrate in biochemical assays to study enzyme kinetics and mechanisms, enhancing our understanding of metabolic pathways.

- Metabolic Pathways : The compound plays a role in energy production and the synthesis of biomolecules, contributing to cellular signaling processes.

Antimicrobial Efficacy

A study demonstrated that derivatives of DFTHCA displayed potent activity against common bacterial strains. For example:

- Staphylococcus aureus: Showed significant inhibition of growth at various concentrations.

- Escherichia coli: Demonstrated comparable antimicrobial efficacy, suggesting potential for clinical applications.

Anticancer Potential

In vitro studies have indicated that DFTHCA may target specific cancer cell lines, leading to:

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of cell proliferation, highlighting its therapeutic promise in oncology.

Mechanism of Action

The mechanism by which 4,4-Difluorotetrahydrofuran-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds or altering the electronic environment. The carboxylic acid group can participate in various biochemical reactions, influencing the compound’s activity and stability.

Comparison with Similar Compounds

The following analysis compares 4,4-Difluorotetrahydrofuran-3-carboxylic acid with structurally analogous compounds from the evidence, focusing on molecular features, applications, and safety profiles.

Structural and Functional Differences

Key Observations :

- Fluorine vs. Other Substituents : Fluorine atoms may reduce metabolic degradation and increase bioavailability compared to polar groups like -CHO or -OH .

- Carboxylic Acid Position : The placement of -COOH (e.g., C3 in furan vs. C2 in 4-formylfuran derivatives) influences intermolecular interactions and reactivity .

Physicochemical and Application Comparison

Notable Trends:

- Lower Molecular Weight : Furan-based acids (140.09 g/mol) are smaller than caffeic acid (180.15 g/mol), possibly enhancing membrane permeability.

- Fluorinated vs. Hydroxylated : Fluorinated compounds (e.g., target, ) may exhibit better stability under physiological conditions than hydroxylated analogs like caffeic acid .

Biological Activity

4,4-Difluorotetrahydrofuran-3-carboxylic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydrofuran ring with two fluorine atoms at the 4-position and a carboxylic acid group at the 3-position. This unique structure may influence its interaction with biological targets, enhancing its lipophilicity and potentially improving its pharmacokinetic properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Fatty Acid Synthase (FASN) : Similar to other tetrahydrofuran derivatives, this compound may inhibit FASN, a key enzyme involved in lipid metabolism. Inhibition of FASN has been linked to reduced tumor growth in various cancer models .

- Mitochondrial Dysfunction : Studies have shown that compounds like C75, which share structural similarities, induce mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and decreased cell viability . This suggests that this compound could have similar toxicological profiles under certain conditions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

- Anticancer Studies : In vitro studies involving human cancer cell lines demonstrated that compounds similar to this compound significantly reduced cell proliferation by inducing apoptosis through FASN inhibition. The results indicated a dose-dependent relationship between compound concentration and cytotoxicity .

- Mitochondrial Function Analysis : Research on related compounds revealed that treatment with these agents led to mitochondrial membrane potential loss and increased oxidative stress markers in HEK293T cells. These findings suggest that the compound may adversely affect mitochondrial function, which is crucial for cellular energy metabolism .

- Antiviral Properties : Preliminary evaluations suggest that fluorinated tetrahydrofuran derivatives exhibit promising antiviral activity against HIV-1 protease with low EC50 values, indicating their potential as therapeutic agents in managing HIV infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.